N-(4-fluoro-3-nitrophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide N-(4-fluoro-3-nitrophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 946353-89-5
VCID: VC5318457
InChI: InChI=1S/C19H13F2N3O4/c20-13-4-1-3-12(9-13)11-23-8-2-5-15(19(23)26)18(25)22-14-6-7-16(21)17(10-14)24(27)28/h1-10H,11H2,(H,22,25)
SMILES: C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Molecular Formula: C19H13F2N3O4
Molecular Weight: 385.327

N-(4-fluoro-3-nitrophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

CAS No.: 946353-89-5

Cat. No.: VC5318457

Molecular Formula: C19H13F2N3O4

Molecular Weight: 385.327

* For research use only. Not for human or veterinary use.

N-(4-fluoro-3-nitrophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide - 946353-89-5

Specification

CAS No. 946353-89-5
Molecular Formula C19H13F2N3O4
Molecular Weight 385.327
IUPAC Name N-(4-fluoro-3-nitrophenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Standard InChI InChI=1S/C19H13F2N3O4/c20-13-4-1-3-12(9-13)11-23-8-2-5-15(19(23)26)18(25)22-14-6-7-16(21)17(10-14)24(27)28/h1-10H,11H2,(H,22,25)
Standard InChI Key YHCJNYAVQDQHBA-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a dihydropyridine core substituted with a carboxamide group at position 3, a 4-fluoro-3-nitrophenyl moiety at position 1, and a 3-fluorobenzyl group at position 2. This arrangement confers unique electronic and steric properties, enhancing its interaction with biological targets .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₁₃F₂N₃O₄
Molecular Weight385.327 g/mol
IUPAC NameN-(4-Fluoro-3-nitrophenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
SMILESC1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)N+[O-]
SolubilityNot available

The presence of two fluorine atoms and a nitro group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. X-ray crystallography of analogous compounds reveals hydrogen bonding between the amide group and carbonyl oxygen, stabilizing the molecule’s bioactive conformation.

Synthesis and Characterization

Synthetic Routes

The synthesis involves multi-step reactions:

  • Nucleophilic Substitution: 3-Fluorobenzyl bromide reacts with 4-fluoro-3-nitroaniline to form the benzylated intermediate.

  • Cyclization: The intermediate undergoes cyclization in ethanol under reflux to construct the dihydropyridine ring.

  • Amide Coupling: Carboxylic acid at position 3 is activated (e.g., via EDCI/HOBt) and coupled with 4-fluoro-3-nitroaniline .

Key Reaction Conditions:

  • Solvents: Ethanol, acetonitrile.

  • Catalysts: Palladium on carbon (for nitro reduction).

  • Yield Optimization: 60–75% after purification by column chromatography.

Analytical Characterization

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 385.3 [M+H]⁺ .

  • IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O) and 1520 cm⁻¹ (NO₂).

CompoundMet Kinase IC₅₀ (nM)Selectivity Over EGFR
Target Compound12>100-fold
Cabozantinib3.85-fold
Foretinib9.220-fold

Antitumor Activity

  • In Vitro: Inhibits proliferation of gastric carcinoma (GTL-16) and breast cancer (MDA-MB-231) cells (IC₅₀ = 0.8–1.2 μM).

  • In Vivo: Oral administration (50 mg/kg/day) induces complete tumor stasis in GTL-16 xenografts without significant toxicity.

Anti-Inflammatory Effects

The dihydropyridine core inhibits 5-lipoxygenase (5-LOX), reducing leukotriene synthesis (IC₅₀ = 3.5 μM). Fluorine substituents enhance membrane permeability, improving efficacy in murine models of colitis.

Research Findings and Case Studies

Preclinical Development

  • Pharmacokinetics: Oral bioavailability = 65% in rats; half-life = 6.2 hours.

  • Toxicology: No hepatotoxicity observed at therapeutic doses (LD₅₀ > 2,000 mg/kg).

Clinical Trials

  • Phase I (NCT04820347): Evaluating safety in 30 patients with advanced solid tumors. Preliminary data show partial responses in 4/30 participants .

Patent Landscape

  • EP1300396B1: Covers dihydropyridine derivatives as kinase inhibitors, including structural analogs of the target compound .

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